1,2-Dibromopropane-D6

Analytical Chemistry Environmental Monitoring Mass Spectrometry

1,2-Dibromopropane-D6 (CAS 51209-47-3) is a fully deuterated vicinal dibromide with the molecular formula CD3CD(Br)CD2Br and a molecular weight of approximately 207.93 g/mol. It is primarily used as a stable isotope-labeled internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, for the accurate determination of its non-deuterated analog, 1,2-dibromopropane, a volatile organic contaminant and potential metabolite of certain brominated flame retardants.

Molecular Formula C3H6Br2
Molecular Weight 207.92 g/mol
Cat. No. B13758492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromopropane-D6
Molecular FormulaC3H6Br2
Molecular Weight207.92 g/mol
Structural Identifiers
SMILESCC(CBr)Br
InChIInChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D
InChIKeyXFNJYAKDBJUJAJ-LIDOUZCJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromopropane-D6: A Deuterated Internal Standard for Trace Quantification of Bromopropanes and Related Halocarbons


1,2-Dibromopropane-D6 (CAS 51209-47-3) is a fully deuterated vicinal dibromide with the molecular formula CD3CD(Br)CD2Br and a molecular weight of approximately 207.93 g/mol . It is primarily used as a stable isotope-labeled internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, for the accurate determination of its non-deuterated analog, 1,2-dibromopropane, a volatile organic contaminant and potential metabolite of certain brominated flame retardants [1][2].

Analytical Pitfalls of Substituting 1,2-Dibromopropane-D6 with Non-Deuterated or Other Isotopic Internal Standards


Direct substitution of 1,2-Dibromopropane-D6 with its non-deuterated form (1,2-dibromopropane) is analytically invalid as it would co-elute and share the same mass-to-charge ratio (m/z) in MS detection, precluding its use as a distinct internal standard for quantifying the same analyte in complex environmental or biological matrices [1]. Furthermore, substitution with other deuterated analogs, such as 1,3-Dibromopropane-d6, introduces a significant structural bias. The isomeric difference between 1,2- and 1,3-dibromopropane results in vastly different environmental fates: 1,3-dibromopropane has an estimated half-life in water of only 48 days at 25°C, compared to 320 days for 1,2-dibromopropane [2]. This discrepancy in stability and reactivity means that a 1,3-DBP-d6 internal standard would not reliably correct for analyte losses due to degradation during sample preparation or storage, potentially leading to systematic quantification errors and compromised data integrity [2].

Quantitative Differentiation of 1,2-Dibromopropane-D6: Comparative Data for Informed Analytical Selection


Mass Spectrometry Differentiation: Baseline Resolution from Non-Deuterated 1,2-Dibromopropane

1,2-Dibromopropane-D6 provides a +6 Da mass shift relative to its non-deuterated counterpart (1,2-Dibromopropane) [1]. This mass difference ensures baseline resolution in mass spectrometry, allowing for distinct ion monitoring without isotopic interference [1].

Analytical Chemistry Environmental Monitoring Mass Spectrometry

Isotopic Purity and Enrichment: Quantitative Benchmark for Analytical Reliability

Commercially available 1,2-Dibromopropane-D6 is routinely supplied with a certified isotopic enrichment of 98 atom % D . This high level of deuteration minimizes the presence of residual non-deuterated (d0) or partially deuterated (d1-d5) species that could otherwise contribute to the signal of the target analyte (1,2-dibromopropane), thereby reducing the risk of false positives or quantification bias .

Analytical Chemistry Method Validation Stable Isotope Labeling

Structural Fidelity vs. Degradative Stability: 1,2-DBP-d6 vs. 1,3-DBP-d6 as Internal Standard

The isomeric analog 1,3-Dibromopropane is not a suitable internal standard for 1,2-Dibromopropane due to their drastically different hydrolytic and elimination reaction kinetics. In water, the half-life of 1,3-dibromopropane is approximately 48 days at 25°C, whereas the half-life of 1,2-dibromopropane is 320 days [1]. This ~6.7-fold difference in aqueous stability means that a 1,3-DBP-d6 internal standard would undergo preferential degradation relative to the 1,2-DBP analyte, leading to a significant underestimation of the target compound's concentration in environmental samples with long holding times [1].

Environmental Chemistry Hydrolysis Sample Stability

Defined Application Scenarios for 1,2-Dibromopropane-D6 Grounded in Quantitative Evidence


Accurate Quantification of 1,2-Dibromopropane in Environmental Waters (GC-MS Method)

This is the primary application scenario. 1,2-Dibromopropane-D6 is used as an isotope dilution internal standard for the GC-MS quantification of 1,2-dibromopropane in environmental water samples (e.g., groundwater, surface water, wastewater). Its +6 Da mass shift ensures complete chromatographic co-elution with the analyte but full MS resolution [1]. Crucially, its matching stability (320-day half-life at 25°C) allows it to accurately correct for any analyte losses that may occur due to slow hydrolysis or volatilization during sample collection, transport, storage, and analysis, which a 1,3-dibromopropane-based internal standard could not [2].

Quantitative Tracing of Reaction Pathways and Metabolite Identification

While not a direct comparator, the high isotopic purity (98 atom % D) and defined mass shift of 1,2-Dibromopropane-D6 make it suitable as a mechanistic probe in organic chemistry. It can be used as a labeled substrate to study the stereochemical outcomes or reaction pathways of vicinal dibromides, such as dehydrohalogenation or metal-catalyzed coupling reactions, where the D atoms serve as internal markers detectable by MS or NMR. This application is a class-level inference based on the well-established use of deuterated compounds in kinetic isotope effect (KIE) studies.

Monitoring Potential Metabolites of Brominated Flame Retardants in Biological Samples

Given that 1,2-dibromopropane can be a metabolite of certain brominated flame retardants (e.g., Tris(2,3-dibromopropyl) phosphate) [3], 1,2-Dibromopropane-D6 is an essential internal standard for developing LC-MS/MS or GC-MS/MS methods to quantify this potential exposure biomarker in complex biological matrices like urine or plasma. Its use corrects for matrix effects and sample processing losses, ensuring accurate biomonitoring data as required for exposure assessment and epidemiological studies. This application stems from the fundamental need for a structurally identical, stable isotope-labeled internal standard in trace bioanalysis.

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